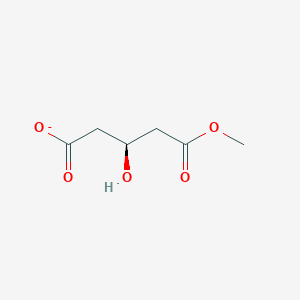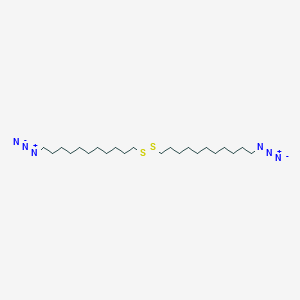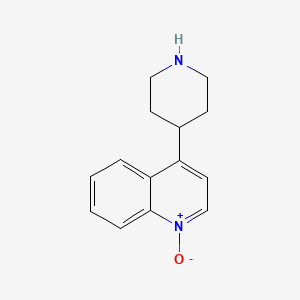
calcium;2,3-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
calcium;2,3-dimethylbenzenesulfonate is an organosulfur compound with the molecular formula C16H18CaO6S2. It is a calcium salt derivative of benzenesulfonic acid, where two molecules of dimethylbenzenesulfonic acid are associated with one calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, dimethyl-, calcium salt (2:1) typically involves the sulfonation of dimethylbenzene (xylene) with sulfur trioxide or concentrated sulfuric acid. The resulting dimethylbenzenesulfonic acid is then neutralized with calcium oxide or calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient contact between the reactants and allows for better control over reaction conditions. The neutralization step is performed by adding calcium oxide or calcium hydroxide to the sulfonated product, resulting in the formation of benzenesulfonic acid, dimethyl-, calcium salt (2:1) .
Análisis De Reacciones Químicas
Types of Reactions
calcium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
Aplicaciones Científicas De Investigación
calcium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a surfactant in laboratory experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, emulsifiers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, dimethyl-, calcium salt (2:1) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions such as catalysis and stabilization of intermediates. The calcium ion plays a crucial role in maintaining the structural integrity of the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the dimethyl groups and calcium ion.
p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring.
Calcium dodecylbenzenesulfonate: Another calcium salt of a benzenesulfonic acid derivative with a longer alkyl chain
Uniqueness
calcium;2,3-dimethylbenzenesulfonate is unique due to the presence of two dimethyl groups and a calcium ion, which confer distinct chemical properties such as enhanced solubility and reactivity. These features make it particularly useful in applications requiring strong ionic interactions and stability under various conditions.
Propiedades
Número CAS |
28088-63-3 |
|---|---|
Fórmula molecular |
C16H18CaO6S2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
calcium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
Clave InChI |
JNIZKBDDCOPXDZ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
Key on ui other cas no. |
28088-63-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506977.png)


![8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B1506983.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1506984.png)
![C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506986.png)


![tert-Butyl 4H,5H,6H,7H,8H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B1506990.png)


![Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1506994.png)
![1-Boc-4-(carboxy-naphthalen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1506997.png)

